1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone
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Overview
Description
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone is an organic compound with the molecular formula C14H12N2O2 This compound is a derivative of 1,3-benzodioxole, which is known for its aromatic properties and presence in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone typically involves the reaction of 1,3-Benzodioxole-5-carboxaldehyde with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone involves its interaction with specific molecular targets. The phenylhydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the aromatic ring structure allows for interactions with various enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxaldehyde: The parent compound, known for its use in fragrances and flavorings.
Piperonal: Another derivative of 1,3-benzodioxole, widely used in the perfume industry.
Safrole: A related compound with similar aromatic properties, used in the synthesis of various chemicals.
Uniqueness
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone is unique due to its phenylhydrazone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other 1,3-benzodioxole derivatives.
Properties
CAS No. |
23550-76-7 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]aniline |
InChI |
InChI=1S/C14H12N2O2/c1-2-4-12(5-3-1)16-15-9-11-6-7-13-14(8-11)18-10-17-13/h1-9,16H,10H2/b15-9+ |
InChI Key |
BXPJESDAKFUKSF-OQLLNIDSSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=CC=CC=C3 |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=CC=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=CC=CC=C3 |
Origin of Product |
United States |
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